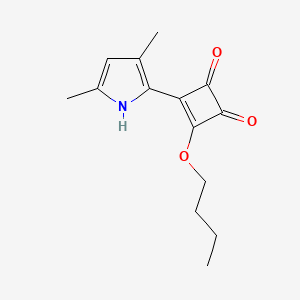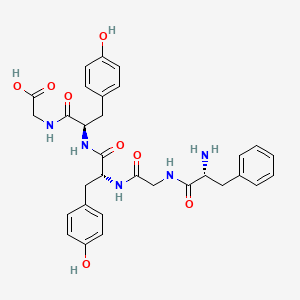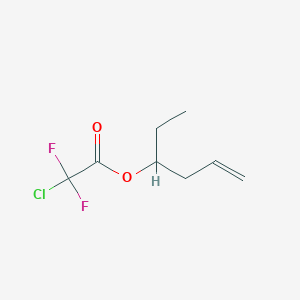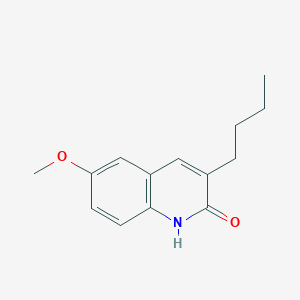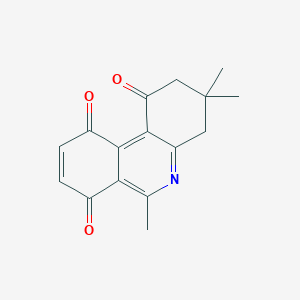
3,3,6-Trimethyl-3,4-dihydrophenanthridine-1,7,10(2H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,6-Trimethyl-3,4-dihydrophenanthridine-1,7,10(2H)-trione is an organic compound that belongs to the class of phenanthridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6-Trimethyl-3,4-dihydrophenanthridine-1,7,10(2H)-trione typically involves multi-step organic reactions. A common approach might include:
Cyclization Reactions: Starting from appropriate aromatic precursors, cyclization reactions can be employed to form the phenanthridine core.
Functional Group Modifications: Introduction of methyl groups and other functional groups through alkylation or acylation reactions.
Oxidation and Reduction Steps: To achieve the desired oxidation state of the trione moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Catalysis: Use of catalysts to improve reaction efficiency and yield.
Purification Techniques: Employing crystallization, distillation, or chromatography for purification of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3,6-Trimethyl-3,4-dihydrophenanthridine-1,7,10(2H)-trione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the trione moiety to corresponding alcohols or ketones.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce diols or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural similarity to certain natural products.
Medicine: Investigated for its pharmacological properties, including potential anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3,3,6-Trimethyl-3,4-dihydrophenanthridine-1,7,10(2H)-trione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Phenanthridine: The parent compound, known for its wide range of chemical reactions and applications.
3,4-Dihydrophenanthridine: A reduced form of phenanthridine with different reactivity.
Trimethylphenanthridine: Similar in structure but with variations in the position of methyl groups.
Properties
CAS No. |
918437-48-6 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
3,3,6-trimethyl-2,4-dihydrophenanthridine-1,7,10-trione |
InChI |
InChI=1S/C16H15NO3/c1-8-13-10(18)4-5-11(19)15(13)14-9(17-8)6-16(2,3)7-12(14)20/h4-5H,6-7H2,1-3H3 |
InChI Key |
UGOYYACTSQVPEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)C=CC(=O)C2=C3C(=N1)CC(CC3=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




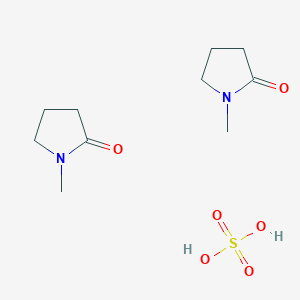
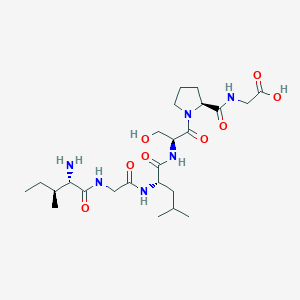
![6-(2,4-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170349.png)
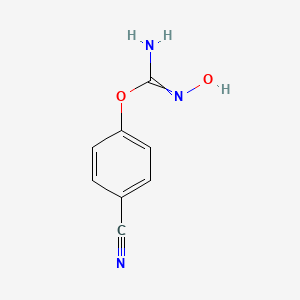
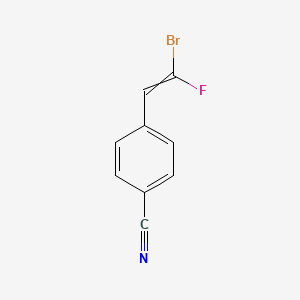
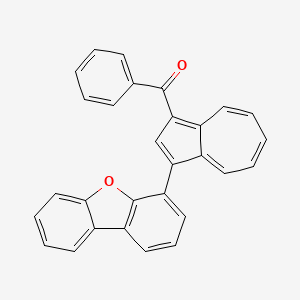
![2-(Azetidin-3-yl)hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B15170360.png)
